2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Catalog No.
S984030
CAS No.
914348-80-4
M.F
C10H6FNOS
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)thiazole-5-carbaldehyde

CAS Number

914348-80-4

Product Name

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde

Molecular Formula

C10H6FNOS

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H

InChI Key

FPMAURQPBMLMSS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)F

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)F

2-(4-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-80-4) is a premium bifunctional heterocyclic building block utilized extensively in the procurement of precursors for advanced pharmaceuticals and agrochemicals. It features a highly reactive C5-formyl group primed for C-C and C-N bond-forming reactions, coupled with a metabolically robust 4-fluorophenyl moiety [1]. In industrial and laboratory workflows, this compound serves as a critical intermediate for synthesizing kinase inhibitors, antimicrobial agents, and nematicides, offering a predictable reactivity profile and favorable physicochemical properties compared to standard unhalogenated or heavily halogenated thiazole analogs.

Research Fit

Reactive handle 5-Formyl group enables Knoevenagel, hydrazone and reductive amination chemistry
Electronic profile 4-Fluorophenyl modulates lipophilicity and polar surface area vs. unsubstituted phenyl
Synthetic access Reported high-yield Suzuki–Miyaura route supports gram-scale procurement
Quality options Available at 95% and 98% purity with batch-specific NMR, HPLC documentation

Generic substitution of 2-(4-fluorophenyl)thiazole-5-carbaldehyde with baseline analogs frequently compromises both synthetic efficiency and downstream product viability. Utilizing the unsubstituted 2-phenylthiazole-5-carbaldehyde introduces a severe metabolic soft spot at the para-position, rendering the resulting compound libraries highly susceptible to rapid cytochrome P450-mediated clearance [1]. Conversely, substituting with electron-rich analogs, such as 2-(4-methoxyphenyl)thiazole-5-carbaldehyde, significantly reduces the electrophilicity of the C5-aldehyde, leading to depressed yields and increased purification burdens in critical condensation and reductive amination steps. Therefore, the specific 4-fluoro substitution is non-interchangeable for procurement workflows demanding both high synthetic throughput and optimized pharmacokinetic profiles.

Substitution Risk

Unsubstituted phenyl
LogP and PSA shift may alter permeability profiles

Lower LogP (~2.50) and halved PSA (29.96 Ų) can redirect target binding and ADME readouts; SAR established with the unsubstituted analog may not translate.

4-Chloro analog
Elevated lipophilicity risks exceeding drug-like space

LogP of 3.28 may compromise aqueous solubility and push candidates outside preferred oral drug-like range, changing lead optimization trajectories.

3-Fluoro isomer
Positional isomer redirects molecular recognition

Different electronic distribution and steric presentation can alter target engagement; substitution may invalidate regiospecific SAR maps.

4-Carbaldehyde isomer
Regiochemistry determines condensation reactivity

The 5-carbaldehyde is conjugated with the thiazole C=N/S, enhancing electrophilicity for Knoevenagel reactions; the 4-isomer exhibits different coupling partner compatibility.

Reductive Amination Efficiency

The electron-withdrawing nature of the 4-fluorophenyl group slightly increases the electrophilicity of the C5-aldehyde compared to electron-rich or alternative heteroaryl analogs. In standardized multi-step reductive amination protocols to form carbamate-protected amines, the 2-(4-fluorophenyl)thiazole-5-carbaldehyde derivative achieved a 73% yield over three steps. Under identical conditions, the electron-rich 4-methoxybenzaldehyde analog yielded only 29%, and a pyrimidine-5-carbaldehyde baseline yielded 51% [1].

Evidence DimensionMulti-step reductive amination yield
Target Compound Data73% yield over three steps
Comparator Or Baseline4-Methoxybenzaldehyde analog (29% yield) and pyrimidine-5-carbaldehyde analog (51% yield)
Quantified Difference2.5-fold higher yield than the electron-rich methoxy comparator; 1.4-fold higher than the pyrimidine baseline
ConditionsStandard reductive amination to form carbamate-protected amines (room temperature, overnight)

High-yielding precursor conversion reduces downstream purification bottlenecks and minimizes costly reagent waste in high-throughput library synthesis.

LogP balance
Reported
LogP 2.76
+0.26 vs. unsubstituted phenyl
−0.52 vs. 4-chloro analog
Supports lipophilicity range review for oral drug candidates
Calculated LogP values; experimental confirmation advised

CYP450 Para-Oxidation Prevention

A primary failure point for 2-phenylthiazole derivatives in medicinal chemistry is rapid oxidative metabolism at the para-position of the phenyl ring. By utilizing 2-(4-fluorophenyl)thiazole-5-carbaldehyde, the metabolically vulnerable C-H bond (~99 kcal/mol) is replaced with a highly stable C-F bond (~116 kcal/mol). This substitution effectively blocks cytochrome P450-mediated para-hydroxylation, a modification that routinely extends the in vitro microsomal half-life of downstream scaffolds by 2- to 5-fold compared to unsubstituted baselines [1].

Evidence DimensionCytochrome P450 (CYP450) para-oxidation liability
Target Compound DataPara-position blocked by C-F bond (bond energy ~116 kcal/mol)
Comparator Or Baseline2-Phenylthiazole-5-carbaldehyde (unsubstituted C-H bond energy ~99 kcal/mol)
Quantified DifferenceEliminates para-hydroxylation, typically extending downstream in vitro microsomal half-life (t1/2) by 2- to 5-fold
ConditionsIn vitro liver microsome stability assays for downstream thiazole-containing scaffolds

Selecting the pre-fluorinated building block avoids late-stage metabolic liabilities, directly improving the pharmacokinetic viability of synthesized drug candidates.

Polar surface area
Reported
PSA 58.2 Ų
1.94-fold vs. unsubstituted phenyl (29.96 Ų)
Enhanced polarity may affect target-binding profiles
Calculated TPSA; consistent across halogenated analogs

Lipophilic Efficiency and Steric Profile

When modifying the para-position of the phenyl ring to enhance binding affinity or membrane permeability, halogen selection is critical. The 4-fluoro substitution provides a favorable increase in lipophilicity with minimal steric penalty (van der Waals radius of 1.47 Å). In contrast, substituting with 2-(4-chlorophenyl)thiazole-5-carbaldehyde introduces a significantly larger chlorine atom (1.75 Å), which can induce severe steric clashes in tight binding pockets and cause detrimental drop-offs in aqueous solubility for the final formulated product [1].

Evidence DimensionSteric bulk (van der Waals radius) at the para-position
Target Compound DataFluorine vdW radius = 1.47 Å
Comparator Or Baseline2-(4-Chlorophenyl)thiazole-5-carbaldehyde (Chlorine vdW radius = 1.75 Å)
Quantified Difference~16% smaller atomic radius, closely mimicking Hydrogen (1.20 Å) while providing halogen-level lipophilicity
ConditionsStructure-activity relationship (SAR) optimization for tight binding pockets

Prevents the solubility drop-offs and steric hindrance often encountered when using bulkier halogenated (chloro/bromo) precursors in material selection.

Synthetic route
Reported
88% isolated yield
Suzuki coupling of 2-bromo-5-formylthiazole with 4-fluorophenylboronic acid
Supports reproducibility and scale-up procurement review
Patent WO2013/49559; full characterization available
Commercial purity
Data to verify
98% (Sigma Aldrich)
95% (multiple vendors)
Batch-specific NMR, HPLC, GC available
Purity grade selection may impact downstream yields
Verify lot-specific COA for aldehyde oxidation byproducts
Bioactivity SAR
Class-level
Derivative 10g MIC₉₉ 1.56 µM (M. tuberculosis H37Rv)
Derivative A1 EC₅₀ 156.7 µM (Xoo) vs. bismerthiazol 230.5 µM
Reported class-level SAR context for anti-infective scaffolds
Derived from elaborated derivatives; free aldehyde activity requires verification
5- vs. 4-carbaldehyde
Context-dependent
5-Carbaldehyde conjugated with thiazole C=N/S enhances electrophilicity for Knoevenagel; 4-isomer presents different steric/electronic environment
Regiochemical identity critical for library synthesis outcomes
No direct quantitative reactivity comparison; class-level heterocyclic principles

High-Throughput Library Synthesis

Due to the enhanced electrophilicity of its C5-aldehyde, this compound is highly suited for generating diverse secondary and tertiary amine libraries. It consistently delivers higher multi-step yields compared to electron-rich or alternative heterocyclic aldehydes, minimizing reagent waste and reducing the need for complex chromatographic purifications in parallel synthesis workflows [1].

Metabolically Stable Kinase Inhibitors

In medicinal chemistry procurement, this building block is selected to introduce a metabolically robust thiazole scaffold into kinase inhibitor candidates. The pre-installed 4-fluoro substitution effectively blocks CYP450-mediated para-hydroxylation without introducing the steric clashes or excessive lipophilicity associated with bulkier chloro- or bromo-phenyl alternatives [1].

Agrochemical and Nematicidal Formulations

The compound is a preferred precursor for synthesizing novel crop protection agents, particularly nematicides and fungicides. The strong C-F bond enhances the environmental stability and soil half-life of the downstream active ingredients, providing a distinct performance advantage over non-fluorinated baseline materials [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based drug discovery research
Intermediate lipophilicity–polarity profile
Ligand efficiency and biochemical assay reproducibility
Anti-infective lead optimization studies
Fluorophenyl-thiazole scaffold SAR context
Antimycobacterial and antibacterial endpoint review
Diversity-oriented condensation library synthesis
5-Carbaldehyde regiochemistry for Knoevenagel reactivity
Regiochemical consistency in library design
SAR and library synthesis procurement
Purity grade and QC documentation availability
Batch-to-batch aldehyde oxidation profiling

XLogP3

2.5

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